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Compound of Interest

(S)-tert-Butyl 2-methyl-4-
Compound Name:

oxopiperidine-1-carboxylate

Cat. No.: B1354162

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available spectroscopic data for the
compound tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, identified by CAS number
790667-49-1. This compound is a valuable chiral building block in medicinal chemistry and
drug development. This document compiles and presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring
such data are also provided to assist researchers in their analytical and synthetic endeavors.
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Identifier Value

CAS Number 790667-49-1

] tert-butyl (2S)-2-methyl-4-oxopiperidine-1-
Chemical Name

carboxylate
Molecular Formula C11H19NOs
Molecular Weight 213.27 g/mol

(Image of the chemical structure of tert-butyl
Structure (2S)-2-methyl-4-oxopiperidine-1-carboxylate

would be placed here)

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for CAS 790667-49-1 is not readily found in the
searched literature, data for a closely related isomer, tert-butyl (S)-3-methyl-4-oxopiperidine-1-
carboxylate, provides valuable insight into the expected spectral features. The following tH-
NMR data was reported in US Patent US11254641B2[1].

Table 1: *H-NMR Spectroscopic Data for a Related Isomer

Chemical Shift () Lo . Assighment
Multiplicity Integration

ppm (Proposed)

4.15-4.19 m 2H -CH2-N-

3.24 t 1H -CH-N-

2.55 m 1H -CH-C=0
-CH2-C=0 and

2.36-2.55 m 3H . .
piperidine ring protons

1.47 s 9H -C(CHs)3

1.02 d 3H -CH-CHs
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Note: This data is for the 3-methyl isomer. The spectrum for the 2-methyl isomer (CAS 790667-
49-1) is expected to show similar peaks, but with different chemical shifts and coupling patterns
for the piperidine ring protons due to the different substitution pattern.

A complete set of 3C NMR, IR, and MS data for CAS 790667-49-1 is not publicly available in
the searched patents or scientific literature. Chemical suppliers may hold this data internally.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented. These protocols are based on standard laboratory practices and information
gleaned from related patent literature.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation:

e A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample (CAS 790667-49-1) in
about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIl3).

e Solvent and Standard: Chloroform-d is a common solvent for this type of compound.
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (0.00 ppm).

o Data Acquisition:
o Acquire the *H NMR spectrum using standard acquisition parameters.
o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation:

o Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Procedure:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™1.

o Data Analysis: Identify characteristic absorption bands for functional groups such as C=0
(ketone and carbamate), C-N, and C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:

¢ A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often
coupled with a liquid chromatography system (LC-MS).

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

« lonization: Utilize an appropriate ionization technique, such as Electrospray lonization (ESI),
which is suitable for polar molecules.

o Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated
molecule [M+H]*.
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» Data Analysis: Determine the mass of the molecular ion to confirm the molecular weight.
Analyze the fragmentation pattern to gain further structural information.

Visualizations
Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
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Caption: Relationship of spectroscopic data to structure.

Conclusion

This technical guide has summarized the available spectroscopic information for tert-butyl
(2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) and provided standardized
protocols for data acquisition. While a complete public record of all spectroscopic data for this
specific compound remains elusive, the provided information and methodologies offer a solid
foundation for researchers working with this and related molecules. For definitive and complete
datasets, it is recommended to obtain a Certificate of Analysis from a commercial supplier or
perform the analyses as described.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
CAS 790667-49-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354162#cas-790667-49-1-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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